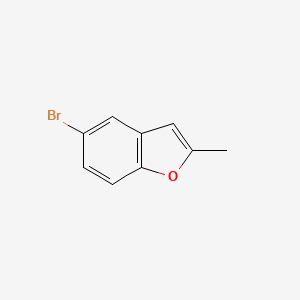

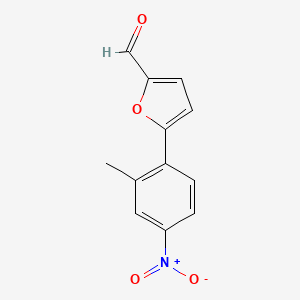

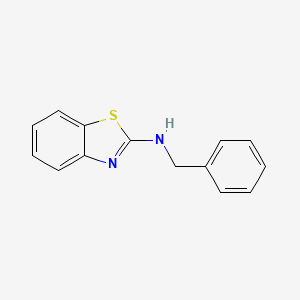

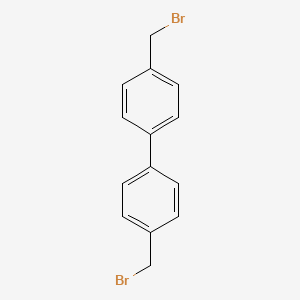

![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(6-Bromoquinazolin-4-yl)amino]ethanol is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Quinazolinones : This compound is used in the synthesis of quinazolinones, which have been investigated for their various biological activities. For instance, Sahu et al. (2008) synthesized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological Activities

- Cytotoxicity Studies : Khoza et al. (2015) used a derivative of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol in the synthesis of novel polycarbo-substituted imidazoquinazolines. These compounds were evaluated for their cytotoxicity against human breast and cervical cancer cells, demonstrating the compound's utility in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Catalytic Applications

- Catalysis in Organic Synthesis : The compound serves as a catalyst or intermediate in various organic syntheses. For example, Niknam et al. (2011) used a related compound in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in facilitating chemical reactions (Niknam, Jafarpour, & Niknam, 2011).

Fluorescence and Luminescence Studies

- Fluorescence Quantum Yield Studies : Hisham et al. (2019) conducted research on N-aryl-2-aminoquinolines, related to this compound, exploring their fluorescence properties. This indicates the potential use of such compounds in fluorescence-based applications and studies (Hisham et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of how this compound interacts with the body’s biochemical pathways .

Pharmacokinetics

These properties will be crucial in determining the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Future studies will likely focus on elucidating these effects to better understand the compound’s potential therapeutic applications .

Propiedades

IUPAC Name |

2-[(6-bromoquinazolin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYXDOBAKHYWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349445 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99057-99-5 |

Source

|

| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

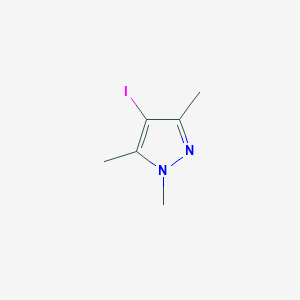

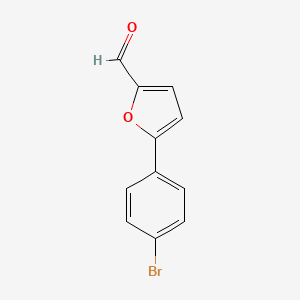

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)